

# Application Notes and Protocols for the Purification of Carotenoids from Rhodosporidium

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of carotenoids from the red yeast Rhodosporidium, a promising microbial source of these valuable bioactive compounds. The protocols are intended for use in research and development settings, including drug discovery and natural product chemistry.

### Introduction

The genus Rhodosporidium, particularly the species Rhodosporidium toruloides, is a well-established producer of a variety of carotenoids, which are natural pigments with significant commercial interest due to their antioxidant and pro-vitamin A activities.[1] The primary carotenoids synthesized by this oleaginous yeast include  $\beta$ -carotene,  $\gamma$ -carotene, torulene, and torularhodin.[2][3] The production of these compounds can be influenced by culture conditions such as carbon and nitrogen sources, temperature, and aeration.[2][4] This document outlines the essential procedures for the efficient purification of these carotenoids for research and potential pharmaceutical applications.

# Data Presentation: Carotenoid Yields from Rhodosporidium



The following table summarizes quantitative data on carotenoid yields obtained from Rhodosporidium species using various extraction and purification strategies. This allows for a comparative assessment of different methodologies.

Species	Extraction Method	Purification Method	Carotenoid	Yield	Reference
Rhodosporidi um toruloides	Supercritical CO2 Extraction	-	Total Carotenoids	332.09 ± 27.32 μg/g dry weight	[5]
Rhodosporidi um toruloides	Acetone Extraction	Saponificatio n	Total Carotenoids	19.9 ± 2.74 μg/g dry weight	[5]
Rhodosporidi um toruloides	Solvent Extraction	Thin-Layer Chromatogra phy	β-carotene	5.1 g from 3.3 kg biomass	[1]
Rhodotorula mucilaginosa (related red yeast)	Thermal Acid Treatment	Silica Cartridge Chromatogra phy	Torularhodin	50.5 ± 3.0 μg/g dry cell weight	[5]
Rhodotorula mucilaginosa	Saponificatio n	Silica Cartridge Chromatogra phy	Torularhodin	13.6 ± 0.4% recovery	[5]
Rhodosporidi um toruloides	Green Solvent (2- MeTHF + ethanol + water)	-	β-carotene	Higher than conventional methods	[6]

# **Experimental Protocols**

This section provides detailed, step-by-step protocols for the key stages of carotenoid purification from Rhodosporidium biomass.



### **Protocol 1: Cultivation and Biomass Production**

- Inoculum Preparation: Inoculate a single colony of Rhodosporidium toruloides into a 250 mL flask containing 50 mL of YPD medium (20 g/L glucose, 20 g/L peptone, 10 g/L yeast extract). Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours.
- Bioreactor Cultivation: Transfer the seed culture to a fermenter containing a suitable production medium. A high carbon-to-nitrogen ratio is often employed to stimulate both lipid and carotenoid accumulation.[7]
- Harvesting: After the desired fermentation time (typically 96-120 hours), harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
- Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium components.
- Biomass Storage: The wet biomass can be used immediately or lyophilized (freeze-dried) for long-term storage at -20°C. Lyophilization can improve the efficiency of subsequent extractions.[8]

### **Protocol 2: Cell Disruption**

The robust cell wall of Rhodosporidium necessitates a disruption step to release the intracellular carotenoids.

Method A: Mechanical Disruption (Bead Milling)

- To a 50 mL tube, add 1 g of wet or lyophilized yeast biomass.
- Add an equal volume of glass beads (0.5 mm diameter).
- Add 10 mL of a suitable extraction solvent (e.g., acetone).
- Agitate vigorously using a vortex mixer or a bead beater for 10-15 minutes.
- Proceed to the extraction step.

Method B: Chemical Disruption (DMSO)



- Resuspend 1 g of yeast biomass in 10 mL of dimethyl sulfoxide (DMSO).
- Incubate at 55°C for 1 hour with occasional vortexing.
- This method is effective but requires careful handling due to the nature of the solvent.

### **Protocol 3: Carotenoid Extraction**

Method A: Acetone Extraction

- Following cell disruption, add 20 mL of acetone to the cell suspension.
- Stir or shake the mixture for 1-2 hours at room temperature, protected from light.
- Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.
- Carefully collect the acetone supernatant containing the carotenoids.
- Repeat the extraction process with fresh acetone until the cell pellet becomes colorless.
- Pool the acetone extracts.

#### Method B: Green Solvent Extraction

- For a more environmentally friendly approach, a two-step extraction using a biphasic system of 2-methyl tetrahydrofuran (2-MeTHF), ethanol, and water can be employed.[6]
- This method allows for the simultaneous extraction and separation of hydrophobic carotenoids from the wet biomass.

### **Protocol 4: Saponification (Optional but Recommended)**

Saponification is crucial for removing co-extracted lipids, which can interfere with subsequent chromatographic purification. However, it should be performed with care as it can lead to the degradation of some carotenoids, particularly torularhodin and torulene.[5]

- Evaporate the pooled solvent extract to dryness under a stream of nitrogen.
- Redissolve the extract in 20 mL of 10% (w/v) methanolic potassium hydroxide (KOH).



- Incubate the mixture in the dark at room temperature for 12-16 hours (overnight) with gentle stirring.
- After saponification, add 20 mL of distilled water and 20 mL of diethyl ether or hexane to a separatory funnel containing the reaction mixture.
- Shake vigorously and allow the phases to separate. The carotenoids will partition into the upper organic phase.
- Collect the upper organic phase and wash it three times with distilled water to remove residual alkali.
- Dry the organic phase over anhydrous sodium sulfate.

# Protocol 5: Purification of Carotenoids by Column Chromatography

Method A: Open Column Chromatography (for initial fractionation)

- Column Packing: Pack a glass column (e.g., 2.5 cm x 30 cm) with a slurry of silica gel 60 in hexane.
- Sample Loading: Concentrate the dried carotenoid extract to a small volume and load it onto the top of the silica gel column.
- Elution: Elute the carotenoids using a gradient of increasingly polar solvents. A common gradient starts with pure hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate).
  - β-carotene, being the least polar, will elute first.
  - Torulene and torularhodin, being more polar, will elute later.
- Fraction Collection: Collect the colored fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the carotenoid composition.

Method B: Preparative High-Performance Liquid Chromatography (for high-purity isolation)



- System: A preparative HPLC system equipped with a photodiode array (PDA) detector is recommended.
- Column: A C18 reversed-phase column is suitable for separating the major carotenoids.
- Mobile Phase: A gradient of methanol, acetonitrile, and water is commonly used. For example, a gradient from 80:15:5 (methanol:acetonitrile:water) to 100% methanol can effectively separate β-carotene, torulene, and torularhodin.
- Injection and Fractionation: Inject the partially purified carotenoid fraction onto the column and collect the peaks corresponding to the individual carotenoids based on their retention times and UV-Vis spectra.
- Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified carotenoids.

### **Protocol 6: Quantification of Carotenoids**

Method A: Spectrophotometry (for total carotenoid estimation)

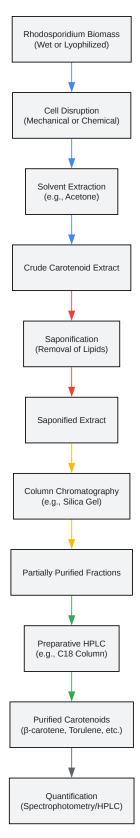
- Dissolve the purified carotenoid extract in a known volume of a suitable solvent (e.g., hexane or ethanol).
- Measure the absorbance at the wavelength of maximum absorption (λmax) for the specific carotenoid (e.g., ~450 nm for β-carotene).
- Calculate the concentration using the Beer-Lambert law and the specific extinction coefficient for the carotenoid.

Method B: High-Performance Liquid Chromatography (for individual carotenoid quantification)

- Use an analytical HPLC system with a C18 column and a PDA detector.
- Prepare standard curves for each carotenoid of interest (β-carotene, torulene, torularhodin)
  using pure standards.
- Inject the purified samples and quantify the amount of each carotenoid by comparing the peak areas with the standard curves.



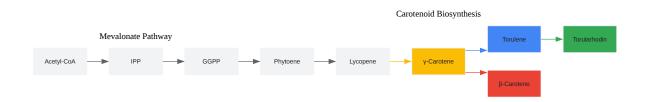
## **Mandatory Visualizations**



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Caption: Experimental workflow for carotenoid purification.



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Caption: Simplified carotenoid biosynthesis pathway in Rhodosporidium.

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